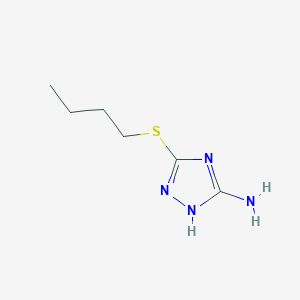
3-(butylthio)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butylthio)-1H-1,2,4-triazol-5-amine: is a heterocyclic compound that contains a triazole ring substituted with a butylthio group at the third position and an amine group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylthio)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-mercapto-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio-substituted triazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: N-substituted triazole derivatives.
科学的研究の応用
Chemistry: 3-(butylthio)-1H-1,2,4-triazol-5-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy and safety in treating infections.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 3-(butylthio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
- 3-(methylthio)-1H-1,2,4-triazol-5-amine
- 3-(ethylthio)-1H-1,2,4-triazol-5-amine
- 3-(propylthio)-1H-1,2,4-triazol-5-amine
Comparison: Compared to its methyl, ethyl, and propyl analogs, 3-(butylthio)-1H-1,2,4-triazol-5-amine has a longer alkyl chain, which can influence its lipophilicity and biological activity. The butylthio group may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy as an antimicrobial agent. Additionally, the longer alkyl chain can affect the compound’s solubility and stability, making it unique among its analogs.
特性
IUPAC Name |
3-butylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-11-6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBKHUWZHBVTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2664964.png)


![N-(2-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2664972.png)

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)



![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)

